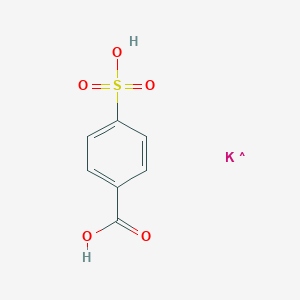

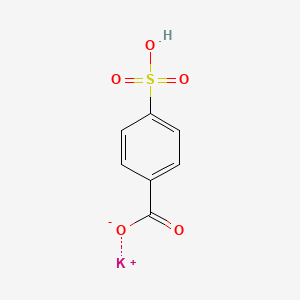

Potassium 4-carboxybenzenesulfonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4862. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

potassium;4-carboxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRJBUPXKDXDLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Potassium 4-carboxybenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5399-63-3 | |

| Record name | Benzoic acid, 4-sulfo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen 4-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 4-Carboxybenzenesulfonate

Introduction: A Versatile Building Block in Modern Chemistry

Potassium 4-carboxybenzenesulfonate, also known by synonyms such as 4-sulfobenzoic acid monopotassium salt, is a bifunctional organic molecule of significant interest in various scientific fields, including materials science and pharmaceutical development.[1] Its structure, featuring both a carboxylic acid and a sulfonic acid group, imparts unique properties, making it a valuable intermediate in organic synthesis.[1] The potassium salt form enhances its stability and solubility in aqueous solutions, facilitating its application in diverse chemical processes.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and professionals in drug development.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired purity, and scalability of the process. Here, we explore two common and reliable synthetic routes.

Route 1: Sulfonation of p-Toluic Acid and Subsequent Oxidation

This classic approach involves a two-step process: the sulfonation of p-toluic acid followed by the oxidation of the methyl group to a carboxylic acid. However, a more direct and often preferred method involves the sulfonation of toluene to form p-toluenesulfonic acid, followed by oxidation of the methyl group and subsequent neutralization.[3][4] The sulfonation of an aromatic ring is a cornerstone of electrophilic aromatic substitution reactions.[3]

Mechanism and Rationale: The sulfonation of toluene is typically achieved using concentrated sulfuric acid, often with the addition of sulfur trioxide to increase the electrophilicity of the sulfonating agent.[3][4] The reaction proceeds via the formation of the highly electrophilic HSO₃⁺ cation or sulfur trioxide, which then attacks the electron-rich aromatic ring of toluene.[3] The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of ortho and para isomers. The para isomer, p-toluenesulfonic acid, is generally the major product due to steric hindrance at the ortho position.[5] To drive the reversible sulfonation reaction to completion, the water generated during the reaction is often removed, for instance, by azeotropic distillation with toluene.[3][4]

The subsequent step involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) can be employed for this purpose. The reaction is typically carried out in an aqueous solution. The resulting 4-sulfobenzoic acid is then neutralized with a stoichiometric amount of potassium hydroxide (KOH) to yield the desired this compound.[6]

Experimental Protocol: Synthesis via Oxidation of p-Toluenesulfonic Acid

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonic acid in distilled water.

-

Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Neutralization and Isolation: To the filtrate containing 4-sulfobenzoic acid, slowly add a solution of potassium hydroxide until the pH is neutral.

-

Concentrate the resulting solution by rotary evaporation to induce crystallization of this compound.

-

The precipitated product can be collected by filtration, washed with a small amount of cold water or an organic solvent in which the salt is sparingly soluble (like acetone), and dried under vacuum.[6]

Route 2: Direct Neutralization of 4-Sulfobenzoic Acid

For laboratories where 4-sulfobenzoic acid is commercially available, a more straightforward synthesis involves its direct neutralization with a potassium base.[6] This method is simple, high-yielding, and avoids the complexities of sulfonation and oxidation reactions.

Experimental Protocol: Synthesis via Neutralization

-

Dissolution: Dissolve 4-sulfobenzoic acid in a suitable solvent, typically water or a water-alcohol mixture.[6]

-

Neutralization: Slowly add a stoichiometric amount of an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to the 4-sulfobenzoic acid solution while stirring. Monitor the pH of the solution to ensure complete neutralization (pH ≈ 7).

-

Isolation: The product, this compound, can be isolated by removing the solvent under reduced pressure. For higher purity, the product can be recrystallized from a suitable solvent system, such as water-acetone, to promote the precipitation of the salt.[6]

Visualizing the Synthesis Workflow

Caption: Synthetic pathways to this compound.

Comprehensive Characterization of this compound

A thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is recommended for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, the aromatic protons will appear as a set of doublets in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the carboxylate and sulfonate groups.[7] The proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, appearing at a very downfield chemical shift (around 13 ppm in DMSO-d₆).[7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show distinct signals for the carboxyl carbon, the aromatic carbons attached to the functional groups, and the other aromatic carbons.[8]

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| ~13.0 ppm (s, 1H, -COOH) | ~167 ppm (C=O) |

| ~7.9 ppm (d, 2H, Ar-H) | ~145-150 ppm (Ar-C) |

| ~7.7 ppm (d, 2H, Ar-H) | ~125-135 ppm (Ar-C) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

-

C=O Stretch: A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[9]

-

S=O Stretch: Strong absorption bands in the regions of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group, respectively.[10]

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

Thermal Analysis (TGA/DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition profile of a compound.[11]

-

TGA: A TGA thermogram of this compound would show the mass loss as a function of temperature. One would expect to observe initial stability up to a certain temperature, followed by decomposition stages corresponding to the loss of the carboxyl and sulfonate groups.[11][12]

-

DTA: The DTA curve would show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition processes.[13] The melting point and decomposition temperature are critical parameters for assessing the thermal stability of the compound.

Visualizing the Characterization Workflow

Caption: A multi-technique approach for comprehensive characterization.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for orthogonal chemical modifications of the carboxylic acid and sulfonic acid moieties. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the sulfonate group can be used to impart water solubility or as a handle for further functionalization.

In the context of drug development, improving the physicochemical properties of lead compounds is a significant challenge.[14] The introduction of a sulfonate group can enhance the aqueous solubility and modify the pharmacokinetic profile of a drug candidate.[14] Therefore, this compound and its derivatives are valuable tools for medicinal chemists in the design and synthesis of new therapeutic agents.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles of its synthesis and employing a comprehensive suite of analytical techniques for its characterization, researchers can confidently produce and validate this important chemical intermediate for its various applications in organic synthesis, materials science, and drug discovery. The detailed protocols and rationale provided herein are intended to empower scientists and professionals to effectively utilize this versatile compound in their research and development endeavors.

References

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 5344-48-9: Benzoic acid, 4-nitro-2-sulfo-, potassium s… [cymitquimica.com]

- 3. spegroup.ru [spegroup.ru]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. mdpi.com [mdpi.com]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of "Potassium 4-carboxybenzenesulfonate"

This guide provides an in-depth exploration of the physical and chemical properties of Potassium 4-carboxybenzenesulfonate, a bifunctional organic molecule of significant interest in contemporary chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical insights into the compound's characteristics and applications.

Introduction: A Molecule of Dual Functionality

This compound, also known by synonyms such as 4-Sulfobenzoic acid monopotassium salt and Monopotassium p-sulfobenzoate, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] Its unique structure, bearing two distinct acidic moieties, makes it a valuable building block in organic synthesis and a versatile component in material science.[1] The presence of the potassium salt enhances its stability and solubility in aqueous solutions compared to its parent acid.[2] This guide will delve into the fundamental properties that underpin its utility.

Key Identifiers:

Molecular and Structural Characteristics

The molecular structure of this compound is central to its chemical behavior. The benzene ring is substituted at the 1 and 4 positions with a carboxylate group and a sulfonate group, respectively. The potassium ion balances the charge of the sulfonate group.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Dissolve a known quantity of 4-sulfobenzoic acid in a minimal amount of deionized water. [3]2. Prepare a standard solution of potassium hydroxide (KOH).

-

Slowly add the KOH solution to the acid solution while stirring. Monitor the pH of the mixture.

-

Continue adding KOH until the pH reaches 7.0.

-

To induce precipitation, add a water-miscible organic solvent in which the salt has low solubility, such as acetone. [3]6. Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of the organic solvent to remove any remaining impurities.

-

Dry the purified salt under vacuum to a constant weight.

Purity Assessment by Titration

The purity of the synthesized salt can be determined by acid-base titration.

Step-by-Step Procedure:

-

Accurately weigh a sample of the dried this compound.

-

Dissolve the sample in a known volume of deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) until the endpoint is reached.

-

Calculate the purity based on the volume of titrant used and the initial mass of the sample. Assays should indicate a purity of ≥95.0%. [1][4]

Applications in Research and Industry

The unique properties of this compound have led to its use in several fields:

-

Organic Synthesis : It serves as a key starting material or intermediate for a variety of organic molecules. [1]* Material Science : It has been successfully used as an intercalating agent to improve the exfoliation of clay in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, enhancing the material's properties. [1][5]* Coordination Chemistry : It is a reactant in the synthesis of various arenesulfonates that exhibit interesting coordination behaviors. [5]

Safety and Handling

As with any chemical, proper handling of this compound is essential to ensure safety.

GHS Hazard Statements:

-

H315 : Causes skin irritation. [6]* H319 : Causes serious eye irritation. [6]* H335 : May cause respiratory irritation. [6] Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical compound with a unique combination of physical and chemical properties. Its dual functionality, good water solubility, and stability make it an important tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

-

Exploring 4-Sulfobenzoic Acid Monopotassium Salt: Properties and Applications. [Link]

-

4-sulfobenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

This compound | C7H5KO5S | CID 23670833 - PubChem. [Link]

- WO2020064753A1 - Method for preparation of potassium 5-iodo-2-carboxybenzene sulfonate - Google P

-

Synthesis and Purification of 4-Sulfobenzoic acid potassium salt - ResearchGate. [Link]

-

4-Sulfobenzoic Acid Potassium Salt, 95.4%, Certified, 50g - Chemsavers, Inc. [Link]

-

4-Sulphobenzoic acid potassium salt | C7H4K2O5S | CID 112758441 - PubChem. [Link]

-

Safety Data Sheet: Potassium sulphate - Carl ROTH. [Link]

-

4-Sulfobenzoic acid monopotassium salt - SAFETY DATA SHEET. [Link]

-

This compound - Hazardous Agents - Haz-Map. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H5KO5S | CID 23670833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-4-sulfobenzoic acid | 98-43-1 [chemicalbook.com]

Potassium 4-carboxybenzenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Potassium 4-carboxybenzenesulfonate is a bifunctional organic compound of significant interest in materials science, synthetic chemistry, and pharmaceutical development. Its unique molecular architecture, featuring both a carboxylate and a sulfonate group, renders it a versatile building block for a variety of applications. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. By elucidating the rationale behind experimental methodologies and adhering to principles of scientific integrity, this document aims to be an authoritative resource for researchers and professionals engaged in the study and application of this compound.

Introduction: The Strategic Importance of this compound

This compound, also known by synonyms such as 4-sulfobenzoic acid monopotassium salt, is an aromatic compound that plays a crucial role as a chemical intermediate.[1] Its structure, which combines a carboxylic acid and a sulfonic acid functional group on a benzene ring, makes it a highly reactive and versatile molecule in organic synthesis.[1] The presence of these two functional groups allows for a range of chemical transformations and applications, from the creation of complex polymers to the synthesis of novel pharmaceutical compounds.[1][2] The potassium salt form often enhances its stability and solubility in aqueous solutions, which is advantageous for various synthetic and formulation processes.[2] This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular structure and physical properties of this compound is essential for its proper handling, application, and the prediction of its behavior in chemical reactions.

Chemical Identity

Structural Representation

The molecule consists of a benzene ring substituted at the 1 and 4 (para) positions with a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻), with a potassium ion (K⁺) as the counterion.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White solid, often as a crystalline powder. | [1][7] |

| Density | 1.62 g/cm³ | [1] |

| Water Solubility | Soluble | [2] |

| Assay | ≥95.0% | [1] |

| Dry Weight Loss | ≤0.5% | [1] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved through the neutralization of 4-sulfobenzoic acid with a potassium base. The following protocol is designed to be self-validating, with clear endpoints and purification steps to ensure a high-purity final product.

Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Sulfobenzoic acid

-

Potassium hydroxide (KOH)

-

Deionized water

-

Acetone (or another suitable water-miscible organic solvent)

-

pH meter or pH indicator strips

Procedure:

-

Dissolution: Dissolve a known quantity of 4-sulfobenzoic acid in a minimal amount of deionized water in a beaker with magnetic stirring. Gentle heating may be applied to aid dissolution.

-

Causality: The use of a minimal amount of water is crucial to ensure that the final solution is concentrated enough for efficient precipitation of the potassium salt in a later step.[8]

-

-

Neutralization: Slowly add a concentrated aqueous solution of potassium hydroxide dropwise to the stirring solution of 4-sulfobenzoic acid. Monitor the pH of the solution continuously. The addition of KOH should continue until the pH of the solution reaches approximately 7.[8]

-

Causality: The neutralization reaction between the strong base (KOH) and the acidic protons of the sulfonic and carboxylic acid groups forms the potassium salt.[8] Monitoring the pH ensures that the reaction goes to completion without the addition of excess base, which would be an impurity.

-

-

Precipitation: Once the neutralization is complete, slowly add acetone to the aqueous solution while stirring. The this compound will precipitate out of the solution as a white solid.

-

Causality: this compound has low solubility in acetone.[8] The addition of acetone to the aqueous solution changes the polarity of the solvent mixture, forcing the salt to precipitate.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold acetone to remove any remaining impurities.

-

Causality: Washing with cold acetone removes any residual water-soluble impurities without significantly dissolving the desired product.

-

-

Drying: Dry the purified solid in a vacuum oven at a moderate temperature to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The integration of these signals will correspond to the four aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show four signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the benzene ring. Additional signals will be present for the carboxylate and sulfonate carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the sulfonate and carboxylate groups. The absence of a broad O-H stretching band from the carboxylic acid indicates the formation of the carboxylate salt.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of research and development.

-

Organic Synthesis: Its bifunctional nature makes it a key starting material for the synthesis of more complex organic molecules.[1]

-

Materials Science: It is utilized as an intercalating agent to improve the properties of polymer nanocomposites, such as enhancing clay exfoliation in poly(butylene terephthalate) (PBT) to improve material strength and flexibility.[1]

-

Pharmaceutical and Dye Production: The compound can be used in the synthesis of dyes and pharmaceutical intermediates.[2] Its properties can be leveraged to improve the stability and solubility of active pharmaceutical ingredients.[2]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Identification: It is known to cause skin and eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[9] In case of dust formation, use a respirator.[10]

-

Handling and Storage: Handle in a well-ventilated area.[9] Store in a cool, dry place in a tightly sealed container.[1][9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[10][11] If inhaled, move to fresh air.[10][11] If swallowed, rinse mouth with water.[10][11] Seek medical attention if symptoms persist.[10][11]

Conclusion

This compound is a compound with significant utility in both academic research and industrial applications. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and handling. The detailed protocols and the rationale behind them are intended to empower researchers and drug development professionals to utilize this versatile molecule to its full potential, fostering innovation in their respective fields.

References

- Exploring 4-Sulfobenzoic Acid Monopotassium Salt: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | C7H5KO5S | CID 23670833. (n.d.). PubChem. Retrieved from [Link]

- CAS 5344-48-9: Benzoic acid, 4-nitro-2-sulfo-, potassium salt (1:1). (n.d.). CymitQuimica.

- Benzoic acid, p-sulfo-, s-potassium salt. (n.d.). PharmaCompass.com.

-

4-Sulphobenzoic acid potassium salt | C7H4K2O5S | CID 112758441. (n.d.). PubChem. Retrieved from [Link]

- Safety Data Sheet. (2025-04-24). Sigma-Aldrich.

- Safety Data Sheet: Potassium sulphate. (n.d.). Carl ROTH.

-

Synthesis and Purification of 4-Sulfobenzoic acid potassium salt. (2017-03-26). ResearchGate. Retrieved from [Link]

- Safety data sheet. (2025-07-09). ITW Reagents.

-

Common Name: POTASSIUM SULFIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 5344-48-9: Benzoic acid, 4-nitro-2-sulfo-, potassium s… [cymitquimica.com]

- 3. Benzoic acid, p-sulfo-, s-potassium salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H5KO5S | CID 23670833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 4-Sulfobenzoic acid monopotassium salt, 95% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. itwreagents.com [itwreagents.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of Potassium 4-carboxybenzenesulfonate

Introduction: Understanding the Significance of Potassium 4-carboxybenzenesulfonate

This compound, also known by synonyms such as 4-Sulfobenzoic acid monopotassium salt, is a versatile organic salt with the molecular formula C₇H₅KO₅S and a molecular weight of approximately 240.28 g/mol .[1][2] This compound presents as a white, often crystalline, solid and is noted for its hygroscopic nature.[1] Its molecular structure incorporates both a carboxylic acid and a sulfonic acid functional group, lending it unique chemical properties and making it a valuable component in various applications, including organic synthesis and materials science.[3] A notable application is its use as an intercalating agent to enhance clay exfoliation in the production of polymer nanocomposites.[3]

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of this compound is paramount for its effective use in formulations, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the solubility of this compound in various solvents, the theoretical principles governing its solubility, and a detailed experimental protocol for its determination.

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a compound is a complex interplay of its molecular structure and the physical and chemical properties of the solvent. For this compound, its solubility is dictated by its ionic nature and the presence of both polar and nonpolar regions within its molecular structure.

The "Like Dissolves Like" Principle:

At the heart of solubility prediction lies the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Solvents can be broadly categorized into polar and nonpolar, and further into protic and aprotic for polar solvents.[4][5]

-

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can engage in hydrogen bonding.[5] They are generally excellent solvents for ionic compounds like this compound due to their ability to solvate both the potassium cation and the carboxybenzenesulfonate anion through strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone have large dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[5] While they can dissolve polar compounds, their interaction with ionic species might be less effective than that of protic solvents.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are characterized by weak van der Waals forces. They are generally poor solvents for ionic and highly polar compounds.

Influence of Functional Groups and pH:

The presence of both a carboxylate and a sulfonate group makes this compound highly polar. The solubility of this compound in aqueous solutions is also influenced by pH. In acidic solutions, the carboxylate group can be protonated to form the less soluble carboxylic acid. Conversely, in neutral to basic solutions, the compound exists in its fully ionized and more soluble salt form. The sulfonate group, being the salt of a strong acid, remains ionized over a wide pH range.

Hansen Solubility Parameters (HSP): A More Quantitative Approach:

Solubility Profile of this compound

Based on its molecular structure and the theoretical principles outlined above, a qualitative solubility profile of this compound in various solvents can be predicted. While precise quantitative data is scarce in publicly available literature, the following table summarizes the expected solubility behavior.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The high polarity and hydrogen bonding ability of these solvents effectively solvate the potassium cation and the carboxybenzenesulfonate anion through strong ion-dipole and hydrogen-bonding interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Sparingly Soluble to Soluble | These solvents have high polarity and can dissolve polar compounds. However, the lack of hydrogen bond donation may result in lower solubility compared to protic solvents. One source suggests low solubility in acetone.[8] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The large difference in polarity and intermolecular forces between the ionic solute and the nonpolar solvent leads to very poor solvation and thus, insolubility. |

It is crucial to note that this table provides a general guideline. The actual quantitative solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of other solutes.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for this compound in a specific solvent system, experimental determination is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of a solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. This can be achieved using a shaker or by placing a small stir bar in each vial and using a multi-position magnetic stirrer.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is crucial to filter the sample through a syringe filter that is compatible with the solvent.

-

-

Quantification:

-

Dilute the filtered sample to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined wavelength, or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validation and Trustworthiness:

To ensure the reliability of the results, it is recommended to:

-

Perform the experiment in triplicate for each solvent and temperature.

-

Analyze a blank solvent sample to check for interferences.

-

Visually confirm the presence of undissolved solid in the vials after equilibration to ensure a saturated solution was achieved.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented in readily accessible literature, a strong understanding of its chemical structure and the principles of solubility allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. By combining theoretical knowledge with empirical testing, researchers can confidently handle and utilize this compound in their scientific endeavors.

References

-

Exploring 4-Sulfobenzoic Acid Monopotassium Salt: Properties and Applications. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Synthesis and Purification of 4-Sulfobenzoic acid potassium salt. (2017). ResearchGate. Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

-

4-sulfobenzoic acid. (n.d.). PharmaCompass. Retrieved from [Link]

- Schott, H., & Chang, S.-L. (1987). The Solubility of Potassium Acid Soaps in Organic Solvents. Journal of Colloid and Interface Science, 118(2), 438-444.

- Solubility and dissolution thermodynamic properties of potassium benzoate in pure solvents. (2020). Journal of Molecular Liquids, 319, 114169.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Study of the Performance of Particles Based on Modified Starches Containing Potassium Sorbate and Incorporated into Biodegradable Films: Physicochemical Characterization and Antimicrobial Action. (2021). Polymers, 13(11), 1765.

-

Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]

- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.

- Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996). U.S.

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

-

Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate. Retrieved from [Link]

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021).

- A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. (2020). Polymers, 12(11), 2715.

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, potassium salt. PubChem Compound Database. Retrieved from [Link]

- Thermodynamic properties of the aqueous solution of potassium salts of some 4-((alkylcarbonyl)amino)-2-hydroxybenzoic acids at 298 and 313 K. (2002). Journal of Colloid and Interface Science, 255(2), 410-416.

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium Sulfate. PubChem Compound Database. Retrieved from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. This compound | C7H5KO5S | CID 23670833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-sulfobenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. innospk.com [innospk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Potassium 4-carboxybenzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Potassium 4-carboxybenzenesulfonate (K-4-CBS). In the absence of direct, publicly available experimental data for this specific compound, this guide establishes a predictive framework grounded in the known thermal properties of structurally analogous compounds: potassium benzenesulfonate and potassium benzoate. We present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to generate precise and reliable thermal stability data. Furthermore, this guide offers a hypothesized thermal decomposition pathway for K-4-CBS, data interpretation guidelines, and visual workflows to support researchers, scientists, and drug development professionals in ensuring the safe handling and application of this compound.

Introduction: Rationale and Predictive Approach

This compound (K-4-CBS) is an organic salt incorporating both a carboxylate and a sulfonate functional group on an aromatic ring. Understanding the thermal stability of such compounds is paramount in the pharmaceutical and chemical industries, as it dictates safe processing temperatures, storage conditions, and potential degradation pathways that could impact product efficacy and safety.

A thorough review of the current scientific literature reveals a conspicuous absence of specific thermogravimetric and differential scanning calorimetry data for this compound. To bridge this knowledge gap, this guide employs a predictive methodology based on established chemical principles and the empirical thermal analysis of structurally related compounds. By examining the thermal behavior of potassium benzenesulfonate and potassium benzoate, we can infer the likely thermal stability and decomposition characteristics of K-4-CBS. This approach provides a robust starting point for experimental design and a deeper understanding of the compound's properties.

Predicted Thermal Behavior of this compound

The thermal stability of K-4-CBS will be influenced by the combined effects of the potassium sulfonate and potassium carboxylate moieties. Based on analogous compounds, a multi-stage decomposition is anticipated.

Analysis of Analogous Compounds

-

Potassium Benzenesulfonate: This compound is noted for its significant thermal stability, with decomposition generally commencing at temperatures around 300°C.[1] The stability is attributed to the strong ionic bond between the potassium cation and the benzenesulfonate anion, as well as the inherent stability of the aromatic ring.[1]

-

Potassium Benzoate: This salt exhibits a higher thermal stability, with a melting point reported to be above 300°C, and in some cases, a sharp melting endotherm observed around 442°C in DSC analysis.[2][3] Thermal decomposition in an inert atmosphere has been noted to occur around 430°C.[4] Upon decomposition, it is known to emit acrid smoke.[5][6]

Hypothesized Decomposition Pathway for K-4-CBS

Given the presence of both functional groups, the decomposition of K-4-CBS is likely to be a multi-step process. The sulfonate group is predicted to be the less stable of the two, initiating the decomposition.

Proposed Decomposition Steps:

-

Initial Desulfonation (Predicted onset ~300-350°C): The initial thermal event is likely to be the cleavage of the carbon-sulfur bond, leading to the loss of sulfur dioxide (SO₂) and the formation of potassium benzoate. This is analogous to the decomposition of potassium benzenesulfonate.

-

Decarboxylation of Potassium Benzoate Intermediate (Predicted onset >400°C): The resulting potassium benzoate intermediate would then undergo decomposition at a higher temperature, consistent with the known stability of potassium benzoate. This step would involve the loss of carbon dioxide (CO₂) and the formation of various aromatic and carbonaceous residues.

The following diagram illustrates the proposed thermal decomposition pathway for this compound.

Caption: Proposed two-step thermal decomposition pathway of this compound.

Predicted Thermal Analysis Data Summary

The following table summarizes the predicted thermal events for this compound based on the analysis of its structural analogues.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Mass Loss (%) | Associated Process |

| Onset of Decomposition | 300 - 350 | TGA | > 26.6% | Desulfonation (Loss of SO₂) |

| Second Decomposition | > 400 | TGA | > 18.3% | Decarboxylation (Loss of CO₂) |

| Endothermic/Exothermic Events | To be determined | DSC | N/A | Phase transitions/Decomposition |

Note: Mass loss percentages are calculated based on the molar mass of K-4-CBS (240.27 g/mol ) and the respective leaving groups (SO₂: 64.07 g/mol ; CO₂: 44.01 g/mol ).

Experimental Protocols for Thermal Analysis

To validate the predicted thermal behavior and obtain definitive data for this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of K-4-CBS.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the K-4-CBS sample is finely powdered and homogenous.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Equilibrate the furnace to a starting temperature of 30°C.

-

-

Thermal Program:

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature data continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered K-4-CBS sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell to a starting temperature of 30°C.

-

-

Thermal Program:

-

Heat the sample from 30°C to a temperature above the final decomposition temperature determined by TGA (e.g., 500°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify and characterize endothermic (melting, decomposition) and exothermic (crystallization, decomposition) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

The following diagram illustrates the general workflow for the thermal analysis of a chemical compound.

Caption: General experimental workflow for TGA and DSC analysis.

Data Interpretation and Causality

The choice of an inert atmosphere (Nitrogen or Argon) in both TGA and DSC protocols is critical to prevent oxidative decomposition, which would introduce complex, competing reactions and yield data that is not representative of the intrinsic thermal stability of the compound. A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.

When interpreting the TGA and DSC data for K-4-CBS, a direct comparison with the data obtained for potassium benzenesulfonate and potassium benzoate under identical experimental conditions is highly recommended. This comparative analysis will provide a self-validating system to confirm the hypothesized decomposition pathway. For instance, the first mass loss step in the TGA of K-4-CBS should correspond in temperature to the decomposition of potassium benzenesulfonate, and the subsequent decomposition should align with that of potassium benzoate.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this in-depth technical guide provides a robust, scientifically-grounded framework for its prediction and determination. By leveraging data from the analogous compounds, potassium benzenesulfonate and potassium benzoate, we hypothesize a two-stage decomposition process initiated by desulfonation at approximately 300-350°C, followed by decarboxylation at temperatures exceeding 400°C.

The detailed, step-by-step protocols for TGA and DSC analysis provided herein are designed to empower researchers to obtain reliable and accurate thermal stability data. This information is critical for ensuring the safe handling, processing, and storage of this compound in research, development, and manufacturing settings. Adherence to these self-validating experimental designs will contribute valuable data to the scientific community and facilitate the confident application of this compound.

References

-

Wikipedia. (n.d.). Potassium benzoate. Retrieved from [Link]

-

Szymanska-Buzar, T., & Ziolkowski, J. J. (1971). Investigation of the thermal decomposition of potassium benzoate in the presence of cadmium and zinc compounds. Journal of Thermal Analysis, 3(2), 171-177. Retrieved from [Link]

-

Defence Technology Information Center. (1983). Potassium Benzoate for Pyrotechnic Whistling Compositions. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR) of "Potassium 4-carboxybenzenesulfonate"

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium 4-carboxybenzenesulfonate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-sulfobenzoic acid monopotassium salt (CAS Number: 5399-63-3), is a bifunctional aromatic organic compound.[1][2][3] Its structure, featuring both a carboxylic acid and a sulfonic acid functional group, makes it a valuable building block in various chemical syntheses, including the development of polymers and pharmaceutical intermediates.[2]

For researchers and professionals in drug development and materials science, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for unambiguous identification and characterization. This guide offers a detailed examination of the NMR and IR spectral data of this compound, grounded in established scientific principles and field-proven methodologies. We will explore not just the data itself, but the rationale behind the experimental approaches and the interpretation of the resulting spectra.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.

Expertise-Driven Experimental Protocol

A self-validating ¹H NMR experiment requires careful sample preparation and parameter selection. The following protocol is designed for acquiring high-quality, reproducible data.

Workflow: ¹H NMR Sample Preparation and Acquisition

Caption: Standard workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves the salt and, crucially, its residual proton signal does not overlap with the aromatic signals of the analyte.[4][5] Furthermore, using DMSO allows for the observation of the exchangeable acidic proton from the carboxylic acid group, which would be lost in D₂O.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness and single, sharp resonance peak located away from most other organic signals.[4]

-

Shimming: This process is critical for achieving high resolution. It involves adjusting the magnetic field to be as homogeneous as possible across the sample volume, resulting in sharp, well-defined peaks.

¹H NMR Data Summary and Interpretation

The 1,4-disubstituted (para) pattern of the benzene ring gives rise to a characteristic spectrum. Due to the different electronic natures of the carboxylate and sulfonate groups, the protons ortho and meta to each group are not chemically equivalent. This results in a second-order coupling pattern known as an AA'BB' system, which often appears as two distinct, mutually coupled doublets.

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2, H-6 (ortho to -COOH) | 7.9 - 8.1 | Doublet (d) | ~8.0 - 8.5 | 2H |

| H-3, H-5 (ortho to -SO₃H) | 7.6 - 7.8 | Doublet (d) | ~8.0 - 8.5 | 2H |

| -COOH | > 12 (highly variable) | Broad Singlet (br s) | N/A | 1H |

Interpretation of Spectral Features:

-

Chemical Shifts: The protons H-2 and H-6, which are ortho to the electron-withdrawing carboxylic acid group, are more deshielded and thus appear further downfield compared to protons H-3 and H-5.

-

Splitting Pattern (Coupling): The primary splitting arises from vicinal coupling (³J) between adjacent protons (e.g., H-2 and H-3).[6] The protons on each side of the ring appear as doublets because they are each coupled to one neighboring proton. The similarity in their J-values confirms their ortho relationship.

-

Integration: The relative integration values of 2H for each doublet confirm the presence of two sets of two equivalent protons, consistent with the para-substitution pattern.

Visualization of Proton Environments

Caption: Vicinal (3-bond) coupling in the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for easy identification of the carbon framework.

Standard Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, but requires different acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of DMSO-d6) than for ¹H NMR to improve the signal-to-noise ratio.

-

Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans are required compared to ¹H NMR, often taking several minutes to hours to acquire.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

¹³C NMR Data Summary and Interpretation

Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons, in addition to the carboxyl carbon.

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) | Description |

| C=O (Carboxylic Acid) | ~167 - 170 | Quaternary (C) |

| C-4 (ipso- to -SO₃H) | ~145 - 148 | Quaternary (C) |

| C-1 (ipso- to -COOH) | ~133 - 136 | Quaternary (C) |

| C-2, C-6 (ortho to -COOH) | ~130 - 132 | Methine (CH) |

| C-3, C-5 (ortho to -SO₃H) | ~126 - 128 | Methine (CH) |

Interpretation of Spectral Features:

-

Quaternary Carbons: The carbons directly attached to the electron-withdrawing substituents (C-1 and C-4) and the carboxyl carbon (C=O) are significantly downfield. These carbons bear no protons and can be definitively identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methine Carbons: The protonated aromatic carbons (C-2,6 and C-3,5) appear at higher field strengths (lower ppm values) compared to the substituted carbons. Their assignments are based on the expected shielding/deshielding effects of the adjacent functional groups.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Field-Proven Experimental Protocol (KBr Pellet Method)

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[1]

-

Preparation: Grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR Data Summary and Interpretation

The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |

| 1680 - 1710 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1150 - 1250 | S=O asymmetric stretch | Sulfonic Acid (-SO₃H) |

| 1030 - 1080 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) |

| 800 - 860 | C-H out-of-plane bend | 1,4-Disubstituted Aromatic |

Interpretation of Spectral Features:

-

Carboxylic Acid: The most prominent feature is the extremely broad O-H stretching band centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. The sharp, strong C=O stretching absorption around 1700 cm⁻¹ is also a clear indicator.

-

Sulfonic Acid: The sulfonic acid group is identified by two very strong and characteristic S=O stretching bands.[8][9] The asymmetric stretch appears at a higher frequency than the symmetric stretch.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1475-1600 cm⁻¹ region. The strong band in the 800-860 cm⁻¹ range is highly diagnostic for 1,4-disubstitution.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the para-substitution pattern of the aromatic ring and the presence of the acidic proton. ¹³C NMR validates the carbon skeleton, identifying all unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the presence of the critical carboxylic acid and sulfonic acid functional groups. This multi-technique approach ensures the structural integrity and identity of the compound, a critical requirement for its application in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23670833, this compound. Retrieved from [Link]

-

Wiley-VCH GmbH (2024). p-Sulfobenzoic acid, 4-potassium salt. SpectraBase. Retrieved from [Link]

- Angewandte Chemie International Edition (2018). Supporting Information for an article. Angew. Chem. Int. Ed., 57, 10949.

- The Royal Society of Chemistry (2021). Supplementary Information. (Note: This document provides a general procedure for NMR data acquisition typical in synthetic chemistry.)

- The Royal Society of Chemistry (2017). Supporting Information. (Note: This document details standard analytical methods for NMR spectroscopy.)

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 112758441, 4-Sulphobenzoic acid potassium salt. Retrieved from [Link]

- G. N. Zhizhin, T. P. Myasnikova, O. I. Kondratov (2008). Vibrational spectra and structure of potassium alum KAl(SO4)2·12[(H2O)X(D2O)1 – X]. Journal of Applied Spectroscopy, 75, 48-56.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

NIST (2024). Potassium sulfate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]

- Scheuermann, W., & Schutte, C. J. H. (1968). Spectral investigation of the molecular vibration region of single crystalline potassium sulfate. The Journal of Chemical Physics, 48(12), 5362-5367.

- Decius, J. C., Coker, E. H., & Brenna, G. L. (1963). Infrared frequencies and intensities of sulfate ion impurities in KBr crystals and the theory of the vibrational Stark effect due to internal fields. Spectrochimica Acta, 19(8), 1281-1289.

Sources

- 1. This compound | C7H5KO5S | CID 23670833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 对磺基苯甲酸 钾盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Potassium sulfate [webbook.nist.gov]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

A Technical Guide to the Hygroscopic Nature of Potassium 4-carboxybenzenesulfonate: Characterization and Implications for Pharmaceutical Development

Executive Summary

Potassium 4-carboxybenzenesulfonate, a salt of a sulfonated aromatic carboxylic acid, is a compound of interest in various chemical and pharmaceutical applications. Its molecular structure, featuring both a carboxylate and a sulfonate group, imparts a high degree of polarity and the potential for strong interactions with water molecules. Initial characterizations identify the compound as a white hygroscopic powder[1][2]. Understanding and quantifying this hygroscopic nature is not merely an academic exercise; it is a critical parameter in drug development that profoundly influences the material's stability, handling, formulation, and ultimately, the safety and efficacy of the final drug product[3][4][5]. This guide provides an in-depth analysis of the hygroscopic properties of this compound, detailing the theoretical underpinnings, robust experimental methodologies for its characterization, and strategic approaches to mitigate associated risks in a pharmaceutical context.

The Physicochemical Basis of Hygroscopicity in Sulfonate Salts

Hygroscopicity is the intrinsic ability of a substance to attract and retain water molecules from the ambient atmosphere[5][6]. For an ionic compound like this compound, this tendency is governed by several factors:

-

Ionic and Polar Functional Groups: The presence of the highly polar sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups, along with the potassium cation (K⁺), creates strong ion-dipole interactions with water molecules. Sulfonate salts, in particular, are recognized for their utility in drug development, but this often comes with considerations of moisture sensitivity[7][8].

-

Crystal Lattice Energy: The stability of the compound's crystal lattice relative to the energy of hydration plays a crucial role. If the energy released upon hydration of the ions is sufficient to overcome the lattice energy, the compound will readily absorb water.

-

Surface Area: Powdered forms of substances present a large surface area, making them more susceptible to moisture sorption from the environment compared to large, non-porous crystals[].

The absorbed water is not inert; it can act as a plasticizer, increasing molecular mobility within the solid state. This can lead to a cascade of undesirable physical and chemical changes, including deliquescence (dissolving in absorbed water), caking, and chemical degradation through hydrolysis[3][4][10]. Therefore, a precise characterization of a material's behavior across a range of humidity conditions is imperative.

Critical Impact on Pharmaceutical Manufacturing and Stability

Failure to adequately characterize and control the hygroscopicity of a pharmaceutical raw material can lead to significant quality and manufacturing issues throughout the supply chain[4][10].

-

Processing and Handling: Moisture uptake can drastically alter the flow properties of a powder, leading to clumping and adhesion to equipment, which complicates processes like weighing, mixing, and tablet compression[11][12].

-

Chemical Stability: Water can act as a reactant, promoting hydrolysis of the active pharmaceutical ingredient (API) or excipients, thereby reducing the product's potency and generating potentially harmful degradants[3][13].

-

Physical Stability: Absorbed moisture can induce transitions between crystalline and amorphous forms or trigger changes to different polymorphic states. The amorphous form, while sometimes desirable for solubility, is generally less stable than its crystalline counterparts[13].

-

Product Performance: The final dosage form's properties, such as tablet hardness, disintegration, and dissolution rate, can be negatively affected by uncontrolled moisture content, impacting the drug's bioavailability[12][14].

Experimental Protocols for Hygroscopicity Assessment

A multi-faceted approach is required for a comprehensive hygroscopicity profile. The following sections detail the principal analytical techniques, their underlying causality, and step-by-step protocols.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that provides the most detailed insight into a material's interaction with moisture. It measures mass change as a function of relative humidity (RH) at a constant temperature, generating a moisture sorption-desorption isotherm[15][16]. This isotherm is crucial for identifying critical humidity levels where the material's stability may be compromised.

Causality Behind the Protocol: The choice of a stepwise RH ramp allows the material to reach equilibrium at each humidity level, providing a true measure of its sorption capacity. Including a desorption cycle is critical for identifying hysteresis—the difference between the sorption and desorption curves—which can indicate irreversible physical changes like phase transitions or capillary condensation within a porous structure[16].

Experimental Protocol: DVS Analysis

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH using a dry nitrogen stream until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes a dry reference mass.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the mass is stable.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.

Caption: DVS experimental workflow from sample preparation to isotherm generation.

Karl Fischer Titration (KFT)

KFT is the benchmark method for the precise quantification of water content in a sample.[17][18] It is a highly specific titration based on the stoichiometric reaction between water and an iodine-sulfur dioxide reagent[14][19]. Unlike gravimetric methods that measure total mass change (which could include other volatiles), KFT specifically targets water, making it an indispensable tool for validating DVS data and for quality control testing[3].

Causality Behind the Protocol: The choice between volumetric and coulometric KFT is dictated by the expected water content. Volumetric KFT is suited for higher moisture levels ( >1%), while the more sensitive coulometric method is ideal for trace amounts (<1%)[14]. For a potentially hygroscopic salt, initial screening might use the volumetric method, while testing after drying would require the coulometric approach.

Experimental Protocol: KFT Water Determination

-

Instrument Setup: Prepare the Karl Fischer titrator, ensuring the titration vessel is conditioned to a dry, stable endpoint.

-

Solvent Selection: Choose a suitable anhydrous solvent in which this compound is soluble, such as methanol.

-

Sample Preparation: Accurately weigh a sufficient amount of the sample and dissolve it completely in the chosen solvent. For insoluble samples, an evaporator oven attachment can be used.

-

Titration: Inject the prepared sample solution into the titration vessel. The instrument automatically titrates the sample until all the water has reacted.

-

Calculation: The instrument's software calculates the water content as a percentage or in parts per million (ppm) based on the amount of titrant consumed or the total charge passed.

Caption: Decision workflow for selecting the appropriate Karl Fischer Titration method.

Gravimetric Analysis (European Pharmacopoeia Method)

This conventional method provides a straightforward classification of a material's hygroscopic character. It involves exposing a sample to a high-humidity environment for a fixed period and measuring the weight gain[6]. While less detailed than DVS, it is a cost-effective screening tool.

Causality Behind the Protocol: The specified conditions (25°C and 80% RH) represent a stressed, high-humidity environment. The 24-hour exposure period is intended to allow the sample to approach equilibrium. The resulting percentage weight gain is used to classify the material into one of four categories, providing a standardized descriptor of its hygroscopicity.

Experimental Protocol: Ph. Eur. Gravimetric Test

-

Environment Preparation: Prepare a desiccator containing a saturated solution of ammonium chloride to maintain an atmosphere of approximately 80% ± 2% RH at 25°C ± 1°C.

-

Sample Preparation: Weigh an empty, dry container (e.g., a petri dish). Add 0.1-0.3 grams of this compound and record the initial total weight.

-

Exposure: Place the open container in the prepared desiccator.

-

Incubation: Store the desiccator at 25°C for 24 hours.

-

Final Weighing: After 24 hours, remove the container and immediately weigh it to determine the final mass.

-

Calculation: Calculate the percentage weight gain and classify the material according to the Ph. Eur. standards.

Data Synthesis and Classification

The data from these experiments should be synthesized to build a complete hygroscopicity profile.

Table 1: European Pharmacopoeia Hygroscopicity Classification [6]

| Classification | % Weight Gain (at 25°C / 80% RH) | Description |

| Non-hygroscopic | < 0.2% | Essentially no water uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2.0% | Small amount of water uptake. |

| Moderately hygroscopic | ≥ 2.0% and < 15.0% | Significant water uptake. |

| Very hygroscopic | ≥ 15.0% | Extensive water uptake. |

A DVS isotherm will show the RH points at which this compound begins to absorb significant amounts of water. KFT provides the absolute water content at baseline and after exposure, validating the DVS mass change data. The gravimetric test offers a simple, standardized classification that is widely understood in the industry.

Mitigation and Strategic Handling in Pharmaceutical Development

An understanding of the hygroscopic nature of this compound informs the strategies needed to ensure product quality.

-